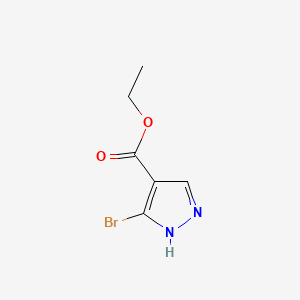

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMONTLMXUZERMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719102 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-91-0 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key intermediate in organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C6H7BrN2O2.[1][2] Its chemical structure consists of a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups makes it a versatile building block for the synthesis of more complex molecules.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O2 | [1][2] |

| Molar Mass | 219.04 g/mol | [1][2] |

| Melting Point | 85-88 °C | [2] |

| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [1] |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.58 ± 0.50 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.78 | br. s | 1H | NH | [3] |

| 8.10 | br. s | 1H | CH (pyrazole ring) | [3] |

| 4.33 | q | 2H | OCH₂CH₃ | [3] |

| 1.36 | m | 3H | OCH₂CH₃ | [3] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction from Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)

-

Copper(II) bromide (7.2 g, 32 mmol)

-

Acetonitrile (65 mL)

-

Isoamyl nitrite (12 mL, 86 mmol)

-

1N Aqueous Hydrochloric Acid (150 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide is prepared in acetonitrile.

-

Isoamyl nitrite is slowly added to the solution at 0 °C.

-

The reaction mixture is then heated to 50 °C and stirred overnight.

-

After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[3]

Chemical Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The bromine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups.

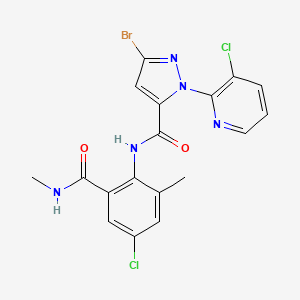

A significant application of pyrazole derivatives is in the development of insecticides. For instance, related pyrazole carboxylic acids are key intermediates in the synthesis of broad-spectrum insecticides like Chlorantraniliprole.[4] This highlights the importance of this compound and its derivatives in accessing complex and biologically active molecules.

Safety Information

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS: 1353100-91-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions, to generate diverse molecular scaffolds for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its application in the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Identifier | Value |

| CAS Number | 1353100-91-0[5] |

| Molecular Formula | C6H7BrN2O2[5] |

| Molecular Weight | 219.04 g/mol [6] |

| IUPAC Name | This compound[5] |

| Property | Value | Source |

| Appearance | White solid | [7] |

| Melting Point | 86.00°C - 89.00°C | N/A |

| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [8] |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 8.58 ± 0.50 | [8] |

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H)[9] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 14.5, 60.8, 111.4, 160.6 |

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound.

Method 1: Bromination of Ethyl 4-pyrazolecarboxylate

This method involves the direct bromination of the pyrazole ring.

Caption: Synthesis via bromination.

Experimental Protocol: In a suitable reactor, an aqueous solution of 2N sodium hydroxide is charged, followed by the addition of acetic acid while maintaining the temperature below 25 °C. Tetrahydrofuran and ethyl 4-pyrazolecarboxylate are then added. The mixture is cooled to 10 °C, and bromine is added dropwise, keeping the internal temperature below 20 °C. The reaction is stirred overnight. After completion, water is added, and the mixture is concentrated under vacuum. The resulting slurry is filtered, washed with water, and dried to yield the product as a white solid.[7]

Method 2: Sandmeyer-type Reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This approach utilizes a diazotization-bromination sequence starting from the corresponding amino-pyrazole.

Caption: Synthesis via Sandmeyer-type reaction.

Experimental Protocol: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, isoamyl nitrite is slowly added.[9] The reaction mixture is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over sodium sulfate, filtered, and concentrated to give the title compound.[9]

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C3 position of the pyrazole ring is the key functional group for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a cornerstone strategy in modern drug discovery for exploring the chemical space around a core scaffold.[4]

Application in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[10][11] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[12] this compound serves as a valuable starting material for the synthesis of pyrazole-based kinase inhibitors.

The general workflow for the synthesis of a substituted pyrazole kinase inhibitor via a Suzuki coupling reaction is depicted below.

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol for a Representative Suzuki Coupling: A general protocol for the Suzuki coupling of a 4-bromopyrazole, which can be adapted for this compound, is as follows:

To a reaction vessel, add the 4-bromopyrazole derivative (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.5 equiv).[13] The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The reaction mixture is heated (e.g., to 90 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the mixture is worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product is then purified by column chromatography.[13]

Signaling Pathway Context: Janus Kinase (JAK) Inhibition

While specific biological data for this compound is not extensively reported, its derivatives are used to synthesize inhibitors of specific signaling pathways. One such critical pathway is the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, which is central to immune system regulation.[14] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and certain cancers. The pyrazole core can be elaborated to create potent and selective JAK inhibitors.[14]

Caption: JAK-STAT signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions make it an attractive starting material for generating libraries of novel compounds. The pyrazole core is a key pharmacophore in many biologically active agents, especially kinase inhibitors, highlighting the importance of this compound in the development of new therapeutics for a range of diseases. This guide provides the foundational technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and a versatile pyrazole core, make it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of kinase inhibitors. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

Molecular Structure and Properties

This compound possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the C3 position and an ethyl carboxylate group at the C4 position. The presence of two nitrogen atoms in the pyrazole ring, along with the electron-withdrawing carboxylate group and the bromine atom, dictates its chemical reactivity and potential for forming intermolecular interactions, which is crucial for its role in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, certain properties are based on predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [1][2] |

| CAS Number | 1353100-91-0 | [1][3] |

| Appearance | White solid / Brown oil | [4][5] |

| Melting Point | 85-88 °C | [6] |

| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [7] |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 8.58 ± 0.50 | [7] |

| Purity (Typical) | 97-98% (HPLC) | [8][9] |

Spectroscopic Data

The structural identity of this compound is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, CH-pyrazole), 4.33 (q, J = 7.22 Hz, 2H, OCH₂), 1.36 (t, J = 7.22 Hz, 3H, CH₃).[5]

¹³C NMR (101 MHz, DMSO-d₆): δ 160.6, 111.4, 60.8, 14.5. (Note: This data is for a similar dibrominated compound and should be used as a reference).[4]

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound, starting from either ethyl 4-pyrazolecarboxylate or ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental Protocols

This protocol is adapted from a procedure for a similar dibrominated compound and involves the direct bromination of the pyrazole ring.[4]

-

Preparation of Sodium Acetate Solution: In a suitable reactor, add 2N aqueous sodium hydroxide. Cool the solution and slowly add acetic acid while maintaining the temperature below 25 °C. The final pH should be approximately 8.

-

Reaction Setup: To the sodium acetate solution, add tetrahydrofuran (THF) and ethyl 4-pyrazolecarboxylate. Stir the mixture until all solids dissolve.

-

Bromination: Cool the reactor to 10 °C. Add bromine dropwise while ensuring the internal temperature remains below 20 °C.

-

Work-up and Isolation: After the reaction is complete, add water and concentrate the mixture under vacuum. The resulting slurry is granulated at 20 °C, filtered, rinsed with water, and dried under vacuum to yield the product as a white solid.[4]

This method utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.[5]

-

Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.

-

Quenching and Extraction: Cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid. Extract the product with ethyl acetate.

-

Isolation: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product as a brown oil which may solidify.[5]

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C3 position of this compound is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse substituents, which is a key strategy in tuning the pharmacological properties of drug candidates.[10]

Key Reactions

The most common and synthetically useful reactions involving this bromo-pyrazole are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

References

- 1. capotchem.com [capotchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 6. This compound [oakwoodchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for obtaining ethyl 3-bromo-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines two primary synthetic strategies: a Sandmeyer-type reaction from an amino-pyrazole precursor and a direct bromination approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows to facilitate practical application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromo substituent at the 3-position allows for further functionalization through various cross-coupling reactions, making it a versatile synthon for the construction of complex molecular architectures. This guide aims to provide a comprehensive resource for the efficient and reliable synthesis of this important compound.

Synthesis Pathway 1: Sandmeyer-type Reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This pathway is a robust and high-yielding method for the specific introduction of a bromine atom at the 3-position of the pyrazole ring. The synthesis begins with the preparation of the starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a diazotization and subsequent bromination in a Sandmeyer-type reaction.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, is synthesized via a cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.[1] This reaction proceeds readily in ethanol to provide the aminopyrazole in good yield.

Experimental Protocol:

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), hydrazine hydrate (1.8 mL, 29.5 mmol) was added dropwise. The mixture was stirred at room temperature for 10 minutes and then heated to reflux overnight. The solvent was removed under reduced pressure. The residue was extracted with ethyl acetate, and the organic layer was washed with water and brine. The aqueous layer was further extracted with ethyl acetate three times. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]

Step 2: Synthesis of this compound

The Sandmeyer-type reaction involves the diazotization of the 3-amino group of the pyrazole precursor, followed by the introduction of the bromo group using a copper(II) bromide catalyst.[2]

Experimental Protocol:

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL), isoamyl nitrite (12 mL, 86 mmol) was slowly added at 0 °C. The reaction mixture was then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction was quenched with 1N aqueous hydrochloric acid (150 mL). The mixture was extracted with ethyl acetate (3 x 100 mL). The combined organic phases were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford this compound as a brown oil that partially solidified.[2]

Quantitative Data for Pathway 1

| Step | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Overnight | 99%[1] |

| 2 | Ethyl 3-amino-1H-pyrazole-4-carboxylate | This compound | Copper(II) bromide, isoamyl nitrite | Acetonitrile | 50 °C | Overnight | ~100% (crude)[2] |

Reaction Pathway Diagram

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Synthesis Pathway 2: Direct Bromination of Ethyl 1H-pyrazole-4-carboxylate

An alternative approach to halogenated pyrazoles is the direct electrophilic bromination of the pyrazole ring. However, this method can suffer from a lack of regioselectivity, often leading to mixtures of products. The following protocol describes the synthesis of the related compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, from ethyl 1H-pyrazole-4-carboxylate, illustrating the tendency for di-bromination.

Experimental Protocol:

In a suitable reactor, a 2N aqueous sodium hydroxide solution (214.07 mL, 428.14 mmol) was added, followed by acetic acid (24.53 mL, 428.14 mmol) while maintaining the temperature below 25 °C. Tetrahydrofuran (100 mL) and ethyl 1H-pyrazole-4-carboxylate (10 g, 71.357 mmol) were then added. The mixture was stirred until all solids dissolved. The reactor was cooled to 10 °C, and bromine (7.33 mL, 142.71 mmol) was added dropwise, keeping the internal temperature below 20 °C. After the addition, the resulting slurry was granulated at 20 °C, filtered, rinsed with water (50 mL), and dried under vacuum to give ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a white solid.

Quantitative Data for Pathway 2

| Starting Material | Product | Reagents | Solvent | Temperature | Yield |

| Ethyl 1H-pyrazole-4-carboxylate | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | Bromine, NaOH, Acetic Acid | THF/Water | 10-20 °C | 94% |

Reaction Pathway Diagram

Caption: Direct bromination of Ethyl 1H-pyrazole-4-carboxylate leading to the di-brominated product.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound via the Sandmeyer-type reaction is depicted below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed two synthetic pathways for obtaining brominated ethyl pyrazole-4-carboxylates. The Sandmeyer-type reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate provides a highly regioselective and efficient route to the target compound, this compound. In contrast, direct bromination of the unsubstituted pyrazole ring, while high-yielding, leads to di-bromination, highlighting the challenges of regiocontrol in such reactions. The choice of synthetic route will depend on the availability of starting materials and the desired final product. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers in the field of organic and medicinal chemistry.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No: 1353100-91-0), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide includes reported data where available, supplemented by data from closely related analogs and general spectroscopic principles for a comprehensive understanding.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the available and expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8-10.5 | broad singlet | 1H | N-H |

| ~8.1 | singlet | 1H | C5-H |

| 4.33 | quartet | 2H | -CH₂-CH₃ |

| 1.36 | triplet | 3H | -CH₂-CH₃ |

Note: The chemical shift of the N-H proton can be highly variable and may be broadened.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O |

| ~140 | C3 (bearing Br) |

| ~130 | C5 |

| ~110 | C4 |

| ~61 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₆H₇BrN₂O₂), the expected molecular ion peaks would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment | Notes |

| 218/220 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 173/175 | [M - OEt]⁺ | Loss of the ethoxy group. |

| 145/147 | [M - COOEt]⁺ | Loss of the ethoxycarbonyl group. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source.

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite or isoamyl nitrite

-

Acetonitrile

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Water

Procedure:

-

A solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile is prepared in a reaction vessel.

-

The solution is cooled in an ice bath.

-

tert-Butyl nitrite is added dropwise to the cooled solution.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition: Standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. The document details the experimental protocol for data acquisition and presents a thorough interpretation of the spectral data, supported by quantitative tables and a visual representation of the molecular structure and proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data are summarized in the table below, detailing the chemical shift (δ) in parts per million (ppm), the integration value representing the number of protons, the multiplicity of the signal, and the coupling constant (J) in Hertz (Hz).

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |

| 9.78 | 1H | Broad Singlet (br. s) | - | N-H (Pyrazole ring) |

| 8.10 | 1H | Broad Singlet (br. s) | - | C-H (Pyrazole ring) |

| 4.33 | 2H | Quartet (q) | 7.22 | -O-CH2 -CH3 |

| 1.36 | 3H | Multiplet (m) | - | -O-CH2-CH3 |

Experimental Protocol

The following protocol outlines the synthesis and subsequent 1H NMR characterization of this compound.[1]

Synthesis of this compound:

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0°C, isoamyl nitrite (12 mL, 86 mmol) was slowly added.[1]

-

The reaction mixture was then heated to 50°C and stirred overnight.[1]

-

After cooling to room temperature, the reaction was quenched with 1 N aqueous hydrochloric acid (150 mL).[1]

-

The mixture was extracted with ethyl acetate (3 x 100 mL).[1]

-

The combined organic phases were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

1H NMR Spectroscopy:

-

Instrumentation : A 400 MHz NMR spectrometer was utilized for the analysis.[1]

-

Sample Preparation : The synthesized compound was dissolved in deuterated chloroform (CDCl3).

-

Data Acquisition : Standard proton NMR spectra were acquired.

Structural Visualization and Proton Assignment

The following diagram illustrates the molecular structure of this compound and the assignment of the observed proton signals in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR assignments for this compound.

References

An In-depth Technical Guide on the 13C NMR of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the expected 13C NMR spectral data, relevant experimental protocols for synthesis and spectral acquisition, and logical workflows for the characterization of this compound.

Predicted 13C NMR Data

The reported 13C NMR spectral data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, recorded on a 400 MHz Bruker Ascend spectrometer in DMSO-d6, is as follows[1]:

| Carbon Atom | Chemical Shift (δ) in ppm |

| CH3 (ethyl) | 14.5 |

| CH2 (ethyl) | 60.8 |

| C4 | 111.4 |

| C=O (ester) | 160.6 |

| C3 & C5 | Not explicitly assigned, but expected to be in the aromatic region, influenced by the bromine substituents. |

Based on this data and general principles of 13C NMR spectroscopy, the predicted chemical shifts for this compound are summarized in the table below. The removal of the bromine atom at the C5 position is expected to cause a significant upfield shift (to a lower ppm value) for C5 and a smaller effect on the other ring carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity | Rationale for Prediction |

| CH3 (ethyl) | ~14.5 | Quartet | Minimal change expected from the dibromo analog. |

| CH2 (ethyl) | ~60.8 | Triplet | Minimal change expected from the dibromo analog. |

| C4 | ~105-115 | Doublet | The chemical shift is influenced by the adjacent carboxylate and bromine. Expected to be in a similar range to the dibromo analog. |

| C3 | ~130-140 | Singlet | Direct attachment to bromine will cause a downfield shift. |

| C5 | ~125-135 | Doublet | Expected to be significantly upfield compared to the C3/C5 in the dibromo analog due to the absence of a bromine substituent. |

| C=O (ester) | ~160.6 | Singlet | Minimal change expected from the dibromo analog. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.

Protocol:

-

Diazotization: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an appropriate acidic medium (e.g., aqueous HBr), a solution of sodium nitrite (a slight excess) is added dropwise at a low temperature (typically 0-5 °C).

-

Bromination (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of copper(I) bromide (catalytic amount) in HBr.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A flowchart illustrating the synthesis and purification process.

13C NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling during acquisition.

Diagram 2: NMR Analysis Workflow

Caption: A flowchart detailing the steps for NMR sample preparation and data analysis.

Structural Elucidation and Data Interpretation

The interpretation of the 13C NMR spectrum is crucial for confirming the structure of this compound.

-

Ethyl Group: The two signals in the upfield region (~14 ppm and ~61 ppm) are characteristic of the ethyl ester moiety. The quartet corresponds to the methyl group (CH3) and the triplet to the methylene group (CH2).

-

Pyrazole Ring: The three signals in the aromatic region correspond to the three carbon atoms of the pyrazole ring.

-

The carbon atom directly attached to the bromine (C3) is expected to be the most downfield of the ring carbons due to the deshielding effect of the halogen.

-

The C4 carbon, situated between the bromo and the carboxylate groups, will also be significantly downfield.

-

The C5 carbon, being a CH group, will be further upfield compared to the substituted carbons.

-

-

Carbonyl Group: The signal in the far downfield region (~160 ppm) is characteristic of the carbonyl carbon of the ester group.

The combination of chemical shifts and multiplicities (if a proton-coupled spectrum is acquired) allows for the unambiguous assignment of all carbon atoms in the molecule, thereby confirming its structure.

Diagram 3: Structure-Spectrum Correlation

Caption: Logical relationship between the chemical structure and its 13C NMR data.

References

Mass Spectrometry of Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in pharmaceutical research and development. This document details predicted mass spectral data, a comprehensive experimental protocol for its analysis, and a visual representation of its probable fragmentation pathways.

Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the bromine atom. Due to the presence of the bromine atom, an isotopic peak (M+2) of nearly equal intensity to the molecular ion is expected. The predicted quantitative data for the major ions are summarized in the table below.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Structure of Fragment |

| [M]⁺ | 218/220 | - | C₆H₇BrN₂O₂⁺ |

| [M-C₂H₄]⁺ | 190/192 | Ethylene | C₄H₃BrN₂O₂⁺ |

| [M-OC₂H₅]⁺ | 173/175 | Ethoxy radical | C₄H₂BrN₂O⁺ |

| [M-Br]⁺ | 139 | Bromine radical | C₆H₇N₂O₂⁺ |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS). This protocol is adapted from established methods for similar pyrazole derivatives.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the filtered solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

2. UPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry is predicted to follow several key pathways, initiated by the ionization of the molecule. The following diagram, generated using the DOT language, illustrates these logical relationships.

Caption: Predicted fragmentation of this compound.

The Strategic Role of Bromine in Pyrazole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom onto the pyrazole ring profoundly influences its chemical reactivity, providing a versatile handle for synthetic diversification and the generation of novel molecular entities. This technical guide delves into the multifaceted role of bromine in pyrazole compound reactivity, offering a comprehensive overview of its impact on synthesis, functionalization, and biological activity. Through a detailed examination of reaction kinetics, experimental protocols, and the electronic effects of bromine, this document serves as a critical resource for researchers engaged in the design and synthesis of pyrazole-based compounds.

The Influence of Bromine on Pyrazole Reactivity: An Overview

The bromine atom, when attached to the pyrazole ring, imparts a unique combination of electronic and steric effects that dictate the molecule's reactivity. As a moderately electron-withdrawing group, bromine deactivates the pyrazole ring towards electrophilic substitution to some extent, yet its primary role is that of a versatile leaving group in a myriad of cross-coupling reactions.[3][4] This dual nature makes bromopyrazoles invaluable intermediates in the synthesis of complex molecules.

The position of the bromine atom on the pyrazole ring is a critical determinant of its reactivity. Electrophilic bromination of pyrazole typically occurs at the C4 position due to the electronic distribution within the ring.[5][6] The synthesis of 3-bromo and 5-bromopyrazoles often requires more specialized strategies. The inherent reactivity differences between these isomers provide opportunities for regioselective functionalization.

Quantitative Analysis of Bromopyrazole Reactivity

The following tables summarize quantitative data on the synthesis and reactivity of brominated pyrazoles, providing a comparative perspective for researchers.

Table 1: Comparison of Pyrazole Bromination Methods

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 to RT | 0.5 | High | [7] |

| Bromine (Br₂) | Neutralization Reactor | N/A | N/A | Good | [1] |

| Sodium Bromide/Oxone | N/A | N/A | N/A | N/A | [1] |

| N-Bromosaccharin | Solvent-free | RT | N/A | High | [4] |

| Photochemical (NBS) | Chloroform | N/A | Varies | Good | [8] |

| Electrocatalytic | Acetonitrile | RT | 12 | Good | [1] |

Table 2: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling

| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |

| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Most reactive, but prone to dehalogenation. | [3] |

| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93 | Good balance of reactivity and stability. | [3] |

| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems. | [3] |

Table 3: Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling

| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |

| Iodo | PdCl₂(PPh₃)₂, CuI | Et₃N | 70-90 | Most commonly used and reactive halide. | [3] |

| Bromo | Pd(PPh₃)₄, CuI | Et₃N | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures. | [3] |

| Chloro | N/A | N/A | Low | Generally poor reactivity. | [3] |

Table 4: Comparative Reactivity of 4-Halopyrazoles in Buchwald-Hartwig Amination

| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |

| Iodo | CuI | N/A | Good | Favorable for amination of alkylamines with β-hydrogens. | [3] |

| Bromo | Pd(dba)₂/tBuDavePhos | N/A | 60-90 | Effective for amines lacking β-hydrogens. | [3] |

| Chloro | Pd(dba)₂/tBuDavePhos | N/A | Moderate | Less reactive than the bromo derivative. | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a key bromopyrazole intermediate and its subsequent use in a representative cross-coupling reaction.

Protocol 1: Synthesis of 4-Bromopyrazole via Electrophilic Bromination

This protocol describes the selective bromination of the pyrazole ring at the C4 position using N-bromosuccinimide (NBS).

Materials:

-

Product of a previous reaction (e.g., a protected pyrazole derivative) (2.5 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

N-bromosuccinimide (NBS) (2.8 mmol)

-

Diethyl ether

-

Water

-

Magnesium sulfate

-

Light petroleum ether

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting pyrazole derivative (2.5 mmol) in dimethylformamide (10 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) (eluent: ethyl acetate: petroleum ether (6:4)).

-

Once the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).

-

Wash the combined organic phases with water (2 x 50 mL) and saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the crude product with a 1:1 mixture of light petroleum ether and diethyl ether (10 mL) to induce solidification.

-

Remove the supernatant by filtration and dry the resulting white solid under vacuum to yield the 4-bromopyrazole product.[7]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with an arylboronic acid.

Materials:

-

4-Bromopyrazole derivative (1.0 mmol)

-

Arylboronic acid (2.0 mmol)

-

XPhos Pd G2 precatalyst (6-7 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 mmol), arylboronic acid (2.0 mmol), XPhos Pd G2 precatalyst (6-7 mol%), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add dioxane (4 mL) and water (1 mL) to the reaction mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.

Bromopyrazoles in Drug Development: Modulating Signaling Pathways

The versatility of the bromine atom as a synthetic handle has enabled the development of numerous pyrazole-containing drugs that target key signaling pathways implicated in various diseases.

Ruxolitinib and the JAK/STAT Signaling Pathway

Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[3][9] The JAK/STAT signaling pathway is crucial for hematopoiesis and immune function, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[10][11] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby disrupting the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] This inhibition leads to a reduction in the proliferation of hematopoietic cells and the production of inflammatory cytokines.[12]

Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.

Celecoxib and the COX-2/Apoptosis Pathway

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that contains a pyrazole moiety. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[14][15] In addition to its anti-inflammatory effects, celecoxib has demonstrated anti-cancer properties.[16][17] These effects are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[16][17] The induction of apoptosis by celecoxib is associated with the activation of pro-apoptotic molecules like caspases and the inhibition of anti-apoptotic pathways, such as the PI3K/Akt signaling pathway.[17]

Caption: Celecoxib inhibits COX-2 and induces apoptosis.

Conclusion

The incorporation of a bromine atom into the pyrazole scaffold is a powerful strategy in modern drug discovery and organic synthesis. Bromopyrazoles serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The predictable reactivity of the carbon-bromine bond, coupled with the ability to fine-tune electronic properties, allows for the rational design of novel compounds with desired pharmacological profiles. As demonstrated by the examples of Ruxolitinib and Celecoxib, the strategic use of brominated pyrazoles has led to the development of important therapeutic agents that modulate key signaling pathways. A thorough understanding of the principles outlined in this guide will undoubtedly continue to fuel innovation in the field of pyrazole-based drug development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.org.mx [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 7. books.rsc.org [books.rsc.org]

- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PathWhiz [pathbank.org]

- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key heterocyclic building block prized for its utility in the synthesis of a wide array of complex molecules. Its strategic placement of a bromine atom and an ethyl carboxylate group on the pyrazole core allows for versatile functionalization, making it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the discovery of potent kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is typically a brown oil that may partially solidify under vacuum.[1] Its key physical and spectroscopic properties are summarized in the tables below. While experimental data for some properties are limited, predicted values and data from closely related analogs provide a reliable reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [2][3][4] |

| Molecular Weight | 219.04 g/mol | [2][3][4] |

| Appearance | Brown oil, may partially solidify | [1] |

| Boiling Point (Predicted) | 331.1 ± 22.0 °C | |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ | |

| CAS Number | 1353100-91-0 | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H, NH), 8.10 (s, 1H, pyrazole-H5), 4.33 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.36 (t, J = 7.2 Hz, 3H, OCH₂CH₃) | [1] |

| ¹³C NMR (101 MHz, DMSO-d₆) of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | δ 160.6, 111.4, 60.8, 14.5 | [5] |

| Mass Spectrum (UPLC/MS) of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | m/z = 298.7 [M+H]⁺ | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)

-

Copper(II) bromide (7.2 g, 32 mmol)

-

Isoamyl nitrite (12 mL, 86 mmol)

-

Acetonitrile (65 mL)

-

1N Hydrochloric acid (150 mL)

-

Ethyl acetate (3 x 100 mL)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.

-

Heat the reaction mixture to 50 °C and stir overnight.

-

After completion, cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to afford this compound as a brown oil.

Yield: 7.1 g (100%)[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate

These application notes provide a detailed protocol for the synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate from its precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The described method is a variation of the Sandmeyer reaction, employing a nitrite source for diazotization of the amino group, followed by bromination using a copper(II) bromide source.

Reaction Scheme

The overall reaction involves the conversion of the 3-amino group of the pyrazole ring to a 3-bromo group.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 155.16 | 5.0 | 32 |

| Copper(II) bromide (CuBr₂) | 7789-45-9 | 223.37 | 7.2 | 32 |

| Isoamyl nitrite | 110-46-3 | 117.15 | 10.1 (12 mL) | 86 |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | 65 mL | - |

| 1N Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 150 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 100 mL | - |

| Water (H₂O) | 7732-18-5 | 18.02 | As needed | - |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - |

Procedure

-

Reaction Setup: To a suitable reaction vessel, add Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL).[1]

-

Addition of Reagent: Cool the solution to 0 °C.[1] Slowly add isoamyl nitrite (12 mL, 86 mmol) to the mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.[1]

-

Quenching: After the reaction is complete, cool the mixture to room temperature.[1] Quench the reaction by adding 1N aqueous hydrochloric acid (150 mL).[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with water.[1] Dry the organic phase over anhydrous sodium sulfate.[1]

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[1]

Product Characterization

The resulting product, this compound, is a brown oil that may partially solidify upon standing under vacuum.[1]

| Parameter | Value |

| Yield | 7.1 g (100%)[1] |

| Appearance | Brown oil, partially solidifies[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H)[1] |

| Molecular Formula | C₆H₇BrN₂O₂[1] |

| Molecular Weight | 219.04 g/mol [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism Overview

The reaction proceeds via a two-step mechanism involving diazotization of the amino group followed by a copper-mediated bromination.

Caption: Overview of the diazotization and bromination steps in the reaction.

Safety Precautions

-

Copper(II) bromide: Harmful if swallowed and causes skin and eye irritation.

-

Isoamyl nitrite: Flammable liquid and vapor. Harmful if inhaled.

-

Acetonitrile: Flammable liquid and vapor. Harmful in contact with skin and if inhaled.

-

Hydrochloric acid: Causes severe skin burns and eye damage.

-

Ethyl acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-bromo-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 3-bromo-1H-pyrazole-4-carboxylate as a key building block. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the functionalization at the 3-position via Suzuki coupling offers a powerful and versatile strategy for the synthesis of novel drug candidates and functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl or heteroaryl boronic acid proceeds as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki coupling reactions of brominated pyrazole derivatives, which can be adapted for this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-pyrazoles

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 9% (debromination) | [1] |

| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 110 | 12 | 35% (debromination) | [1] |

| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 12 | 75% | [1] |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | N/A | N/A | Good | [2] |

Table 2: Microwave-Assisted Suzuki Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | 67-89 | [1] |

| Pyridine-Pyrazole/Pd(II) (0.1) | - | KOH (2) | EtOH/H₂O (1:1) | N/A (60W) | N/A | High | [3] |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | N/A | Good | [4] |

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is based on optimized conditions for related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, which showed high yields and minimized debromination side products[1].

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 - 2.5 equivalents)

-

XPhos Pd G2 (2.5 mol%)

-

XPhos (5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Ethanol (reagent grade)

-

Water (deionized)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid, potassium carbonate, XPhos Pd G2, and XPhos.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system (Ethanol:Water 4:1) to the vessel.

-

Seal the vessel and heat the reaction mixture to 110-135°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Ethyl 3-aryl-1H-pyrazole-4-carboxylate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times[1][3].

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 - 2.5 equivalents)

-

XPhos Pd G2 (2.5 mol%)

-

XPhos (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Ethanol (reagent grade)

-

Water (deionized)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid, potassium carbonate, XPhos Pd G2, and XPhos.

-

Add the solvent system (Ethanol:Water 4:1) to the vial.

-

Seal the vial securely with a cap.

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 135°C for 40 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Component Relationships in Suzuki Coupling

Caption: Logical relationship of key components in the Suzuki coupling reaction.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its application to the synthesis of aminopyrazoles is of significant interest in medicinal chemistry, as the pyrazole motif is a common scaffold in numerous biologically active compounds. These notes provide an overview of the reaction, key considerations, and detailed protocols for the successful amination of bromo-pyrazoles.

Five-membered heterocyclic halides, such as bromo-pyrazoles, can present challenges as coupling partners, potentially due to their ability to coordinate with and inhibit the palladium catalyst. However, the strategic selection of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency. This document outlines two primary protocols utilizing different generations of Buchwald-Hartwig catalysts and conditions, adaptable for various N-substituted and unprotected 4-bromo-pyrazoles.

Data Presentation: A Summary of Reaction Conditions and Yields

The following tables summarize data from various studies on the Buchwald-Hartwig amination of bromo-pyrazoles, offering expected yields for a range of amine coupling partners.

Table 1: Amination of 4-Bromo-1-trityl-1H-pyrazole with Various Amines [1][2]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 60 |

| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 67 |

| 3 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 7 |

| 4 | Allylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 6 |

| 5 | N-Phenylpiperazine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 78 |

| 6 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 85 |

Note: Reactions of amines bearing a β-hydrogen atom, such as pyrrolidine and allylamine, resulted in low yields, likely due to competing β-hydride elimination. In contrast, amines lacking a β-hydrogen afforded good yields.[1]

Table 2: Amination of Unprotected 4- and 3-Bromo-1H-pyrazoles [3][4]

| Entry | Bromo-pyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1H-pyrazole | Aniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 87 |

| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyaniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 92 |

| 3 | 4-Bromo-1H-pyrazole | N-Methylaniline | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 12 | 75 |

| 4 | 3-Bromo-1H-pyrazole | Morpholine | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 88 |

| 5 | 3-Bromo-1H-pyrazole | 2-Aminopyridine | P4 (4) | L4 (tBuBrettPhos) (4) | LHMDS (2.2) | THF | 80 | 16 | 65 |

Note: This method is effective for a broad scope of aliphatic, aromatic, and heteroaromatic amines with unprotected bromo-pyrazoles. Higher catalyst loadings and longer reaction times may be necessary for some heteroaromatic amines.[3][4]

Experimental Protocols

The following are generalized protocols that can be adapted based on the specific substrates and available reagents.

Protocol 1: Amination of N-Substituted Bromo-pyrazoles using a Pd(dba)₂/tBuDavePhos System [1][5]

This protocol is suitable for the amination of N-substituted bromo-pyrazoles with amines, particularly those lacking β-hydrogens.

Materials:

-

N-substituted bromo-pyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole)

-

Amine (1.1 - 2.0 equivalents)

-

Pd(dba)₂ (10 mol%)

-

tBuDavePhos (20 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

-

Anhydrous solvent (e.g., Xylene)

-

Microwave vial

-

Standard glassware for workup and purification

Procedure:

-

To a microwave vial, add the N-substituted bromo-pyrazole (1.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and sodium tert-butoxide (2.0 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent (e.g., xylene) followed by the amine (2.0 equiv).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 10 minutes.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyrazole.

Protocol 2: Amination of Unprotected Bromo-pyrazoles using a tBuBrettPhos-based Precatalyst [3][4][6]

This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines with unprotected bromo-pyrazoles under generally mild conditions.

Materials:

-

Bromo-pyrazole (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)

-

Amine (1.2 mmol)

-

tBuBrettPhos Pd G4 precatalyst (P4) (1-4 mol%)

-

tBuBrettPhos ligand (L4) (1-4 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk tube or similar reaction vessel

-